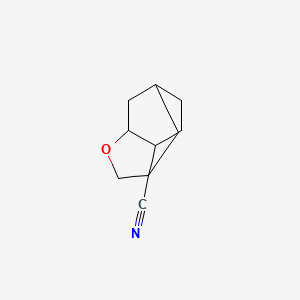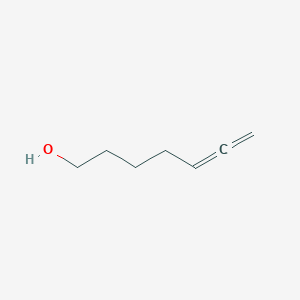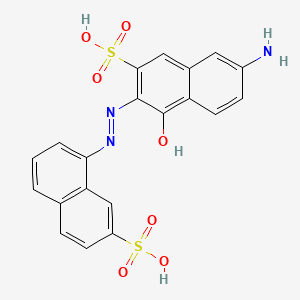
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable and intense colors. The compound is characterized by the presence of azo groups, which are responsible for its chromophoric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 7-sulfo-1-naphthylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. This is followed by coupling with 4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its intense color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in various applications. The sulfonic acid groups enhance the solubility of the compound in water, making it suitable for use in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-8-[(4-sulpho-1-naphthyl)azo]naphthalene-1,3-disulfonic acid
- 5-[[4-[(4-Amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxybenzoic acid
Uniqueness
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and chromophoric properties. This makes it particularly valuable in applications requiring high color stability and water solubility.
Propriétés
Numéro CAS |
75627-26-8 |
|---|---|
Formule moléculaire |
C20H15N3O7S2 |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
7-amino-4-hydroxy-3-[(7-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H15N3O7S2/c21-13-5-7-15-12(8-13)9-18(32(28,29)30)19(20(15)24)23-22-17-3-1-2-11-4-6-14(10-16(11)17)31(25,26)27/h1-10,24H,21H2,(H,25,26,27)(H,28,29,30) |
Clé InChI |
UPOWGJATRMGAMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


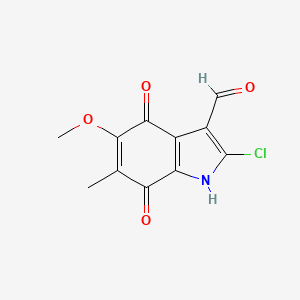
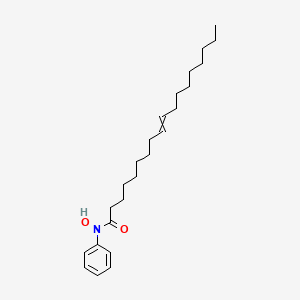
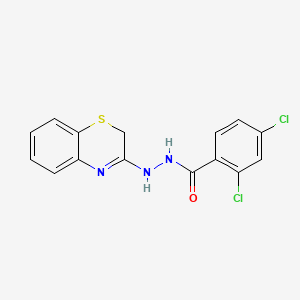
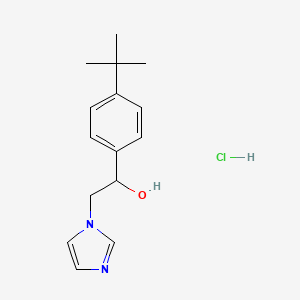
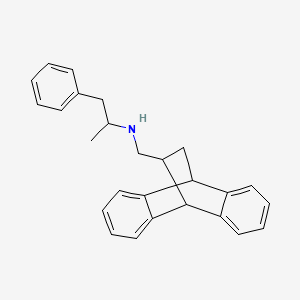
![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
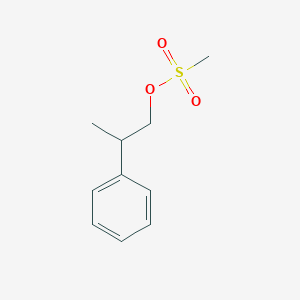

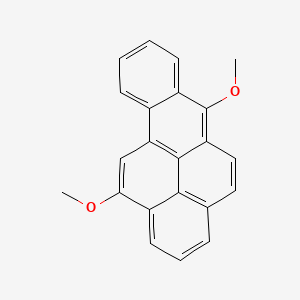

![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
